

A Technical Guide to the Physicochemical Characterization of 3-Methyl-benzamidine

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Compound of Interest

Compound Name: 3-Methyl-benzamidine

Cat. No.: B103649

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Introduction

3-Methyl-benzamidine is an organic compound belonging to the benzamidine class of molecules. While specific experimental data for **3-Methyl-benzamidine** is not extensively available in public literature, this guide provides a comprehensive overview of the essential physicochemical characterization that would be performed for such a compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation structures for the evaluation of key physicochemical properties. Benzamidines, as a class, are recognized for their interaction with serine proteases, making their derivatives subjects of interest in medicinal chemistry.^{[1][2]}

Chemical Identity

Identifier	Value
IUPAC Name	3-methylbenzenecarboximidamide
CAS Number	18465-28-6
Molecular Formula	C8H10N2
Molecular Weight	134.18 g/mol
Canonical SMILES	<chem>CC1=CC(=CC=C1)C(=N)N</chem>
InChI Key	N/A

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following sections detail the key parameters and the experimental protocols for their determination.

Melting Point

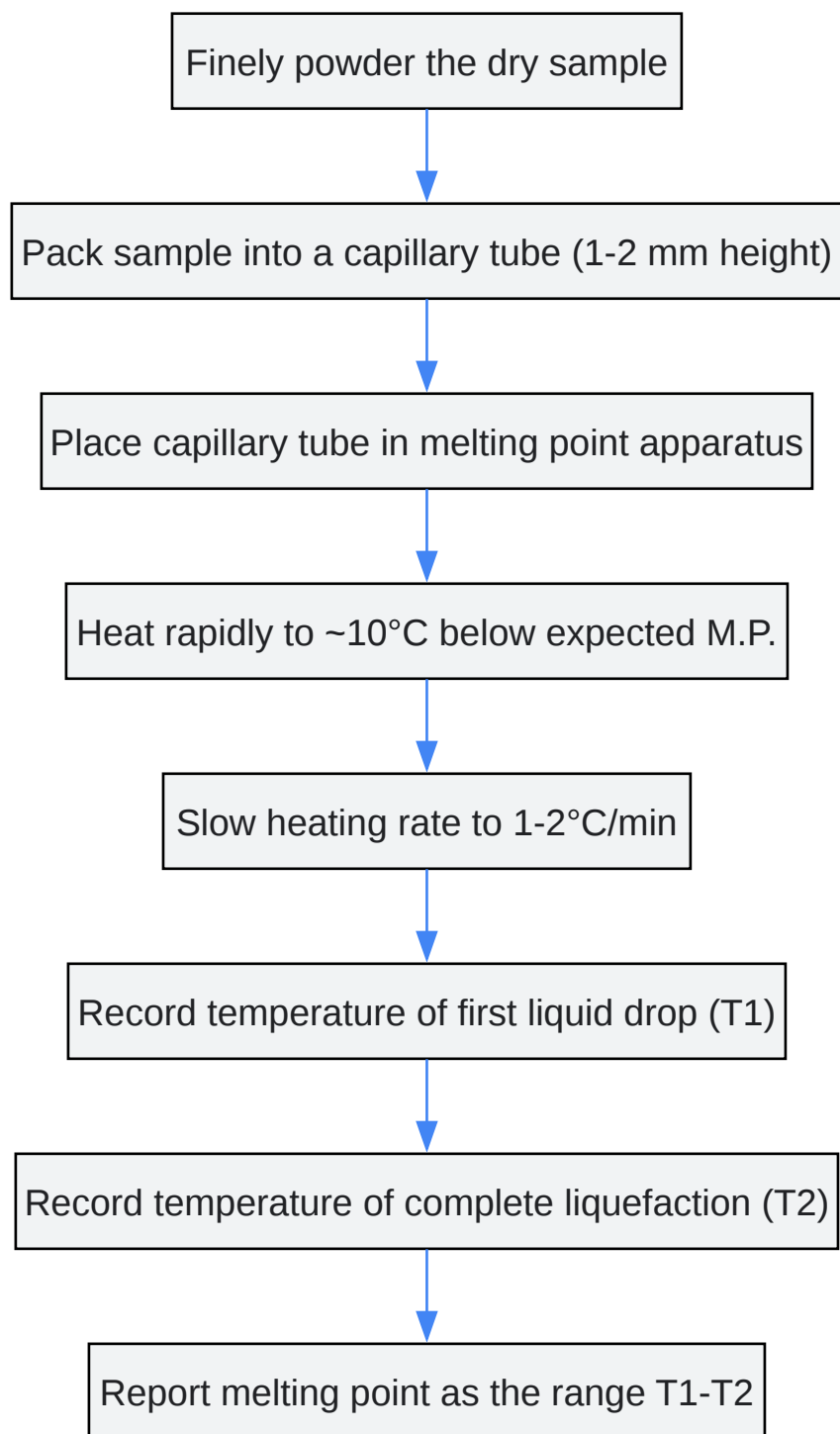
The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Parameter	Expected Data
Melting Point (°C)	Temperature range from onset to complete liquefaction

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[\[3\]](#)

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[4\]](#)[\[5\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[\[3\]](#)
- **Heating:** The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[\[6\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[5\]](#)[\[6\]](#)



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Workflow for Melting Point Determination.

Solubility

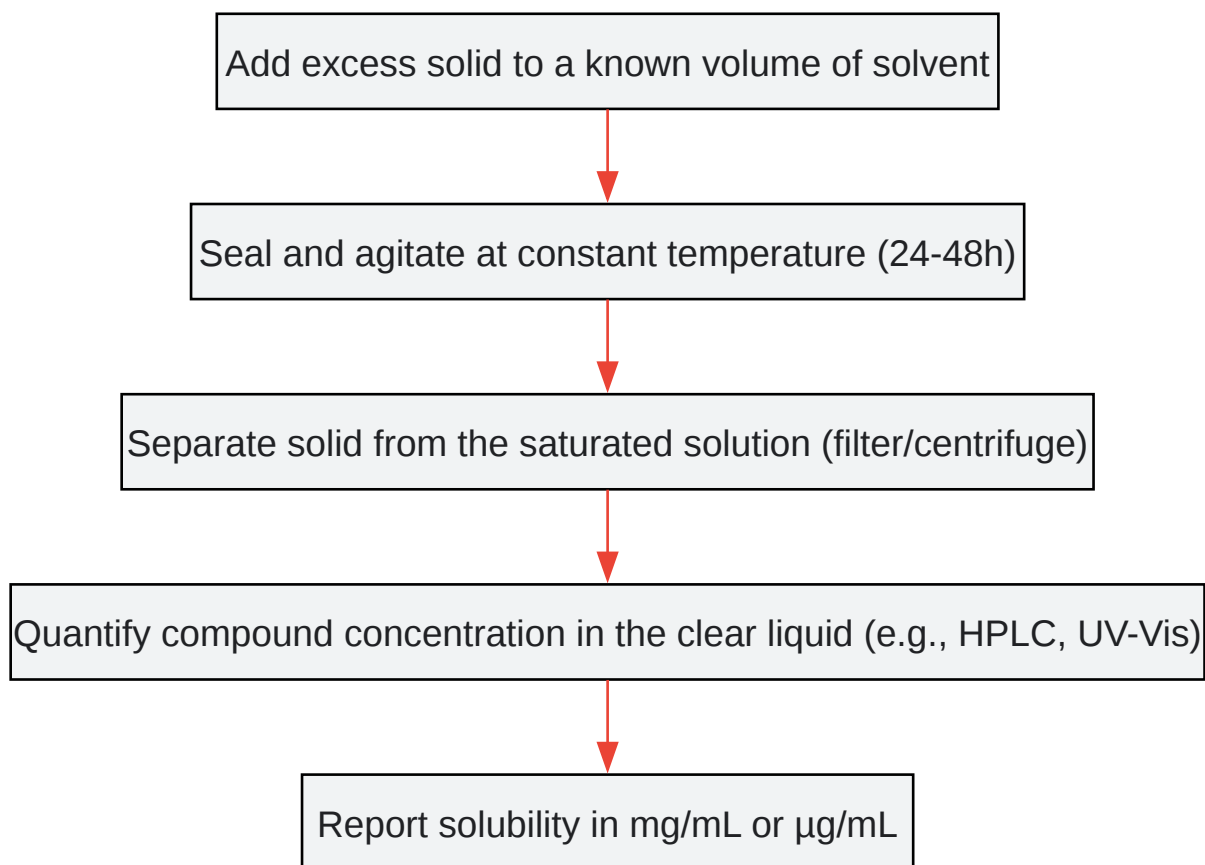
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of a compound is typically determined in various solvents, including aqueous buffers at different pH values.

Solvent	Quantitative Solubility (e.g., mg/mL or $\mu\text{g/mL}$)
Water	
Phosphate-Buffered Saline (PBS) pH 7.4	
Ethanol	
Dimethyl Sulfoxide (DMSO)	

Experimental Protocol: Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.^[7]

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the solvent in a vial.
- **Equilibration:** The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 μm) or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Workflow for Solubility Determination.

Spectral Data

Spectral data is used for the structural elucidation and confirmation of the compound's identity.

Technique	Data Obtained
^1H NMR	Chemical shifts (δ), integration, multiplicity, coupling constants (J)
^{13}C NMR	Chemical shifts (δ)
FT-IR	Wavenumbers (cm^{-1}) of characteristic absorptions
Mass Spectrometry	Mass-to-charge ratio (m/z)

Experimental Protocols: Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

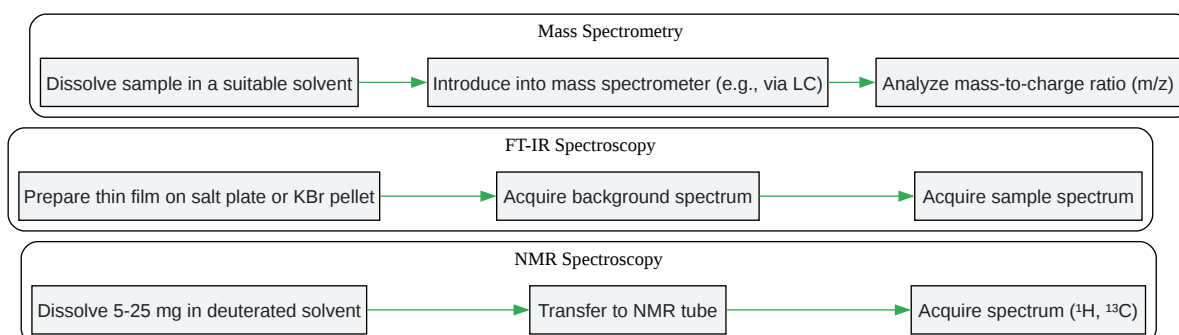
- **Sample Preparation:** For a typical ^1H NMR spectrum, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. For ^{13}C NMR, a more concentrated sample (50-100 mg) may be required.^[8] An internal standard such as tetramethylsilane (TMS) may be added for referencing.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, COSY, HSQC) is then run.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, placing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[9] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.^[9]

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution may need to be further diluted depending on the sensitivity of the instrument.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC or GC. The compound is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.



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Workflow for Spectral Analysis.

Biological Activity

Benzamidine and its derivatives are known inhibitors of serine proteases such as trypsin and plasmin.[1] The biological activity of **3-Methyl-benzamidine** would likely be assessed through enzymatic assays against a panel of relevant proteases.

Experimental Protocol: Serine Protease Inhibition Assay

- **Reagents:** Prepare solutions of the target serine protease, a corresponding chromogenic or fluorogenic substrate, and the test compound (**3-Methyl-benzamidine**) at various concentrations in an appropriate assay buffer.
- **Assay Procedure:** In a microplate, the enzyme is pre-incubated with different concentrations of the test compound for a set period. The enzymatic reaction is initiated by the addition of the substrate.
- **Data Measurement:** The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

- **Data Analysis:** The reaction rates are plotted against the inhibitor concentration. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from this dose-response curve.

Conclusion

This technical guide outlines the fundamental experimental procedures for the comprehensive physicochemical characterization of **3-Methyl-benzamidine**. While specific data for this compound is sparse, the described protocols for determining melting point, solubility, spectral properties, and biological activity provide a robust framework for its evaluation. Such characterization is an indispensable step in the pipeline of chemical research and drug discovery, enabling a deeper understanding of a compound's properties and its potential for further development.

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References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
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